3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride
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Overview
Description
3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride is a chemical compound belonging to the class of imidazo[1,2-a]pyridines, which are fused bicyclic heterocycles containing nitrogen atoms
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry .
Mode of Action
It’s known that imidazo[1,2-a]pyridine analogues exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Biochemical Pathways
It’s known that imidazo[1,2-a]pyridine analogues have been used as antituberculosis agents .
Pharmacokinetics
It’s known that q203, a compound in the same class, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
It’s known that imidazo[1,2-a]pyridine analogues have significant activity against mdr-tb and xdr-tb .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine derivatives with α-haloketones in the presence of a base
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for commercial production.
Chemical Reactions Analysis
Types of Reactions: 3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as an antituberculosis agent, particularly against multidrug-resistant and extensively drug-resistant tuberculosis (MDR-TB and XDR-TB).
Biology: Research has explored its role in biological systems, including its potential as a therapeutic agent for various diseases.
Industry: The compound's unique chemical properties make it valuable in the development of new pharmaceuticals and other chemical products.
Comparison with Similar Compounds
3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride is compared with other similar compounds, such as 8-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride and 3-fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride. The uniqueness of this compound lies in its specific chemical properties and biological activities.
Properties
IUPAC Name |
3-methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH/c1-6-5-10-8-7(9(12)13)3-2-4-11(6)8;/h2-5H,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGGUJLMRCVXAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C=CC=C2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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